(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol
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Overview
Description
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chiral compound characterized by the presence of a fluorophenyl group attached to a propynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a suitable base like sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure (S)-1-(4-fluorophenyl)prop-2-yn-1-ol.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-fluorophenyl)prop-2-yn-1-ol: The enantiomer of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol with similar chemical properties but different biological activities.
4-fluorophenylacetylene: A structurally related compound with a similar fluorophenyl group but lacking the hydroxyl group.
4-fluorobenzyl alcohol: Another related compound with a fluorophenyl group and a hydroxyl group but differing in the position of the functional groups.
Uniqueness
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is unique due to its chiral nature and the presence of both a fluorophenyl group and a propynol backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
179249-16-2 |
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Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI Key |
JZJFKHHTWIWOOH-VIFPVBQESA-N |
Isomeric SMILES |
C#C[C@@H](C1=CC=C(C=C1)F)O |
SMILES |
C#CC(C1=CC=C(C=C1)F)O |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)O |
Synonyms |
Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) |
Origin of Product |
United States |
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